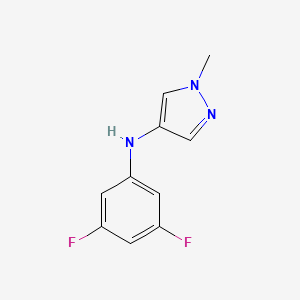

N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine

Description

N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived compound featuring a methyl group at the 1-position of the pyrazole ring and a 3,5-difluorophenylamine substituent at the 4-position. Its molecular formula is C₁₀H₁₀F₂N₃, with a molecular weight of 210.20 g/mol.

Properties

Molecular Formula |

C10H9F2N3 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

N-(3,5-difluorophenyl)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C10H9F2N3/c1-15-6-10(5-13-15)14-9-3-7(11)2-8(12)4-9/h2-6,14H,1H3 |

InChI Key |

GOZLQLFVJBNCRM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NC2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Hydrazine and 1,3-Dicarbonyl Compound

This method involves the condensation of methylhydrazine with a suitable 1,3-dicarbonyl precursor bearing the 3,5-difluorophenyl substituent.

Preparation of 3,5-Difluorophenyl-1,3-dicarbonyl precursor:

- Synthesize or procure 3,5-difluorobenzoyl chloride or acid chloride.

- React with malonic acid derivatives or other 1,3-dicarbonyl compounds to form the corresponding β-dicarbonyl compound.

Condensation with Methylhydrazine:

- Dissolve the 1,3-dicarbonyl compound in an appropriate solvent such as ethanol or dimethylformamide (DMF).

- Add methylhydrazine hydrate dropwise under reflux conditions.

- Heat the mixture at 80–100°C for 4–6 hours to promote cyclization.

Cyclization and Formation of the Pyrazole Ring:

- The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, leading to ring closure.

- The resulting intermediate is then subjected to purification via column chromatography.

-

- The pyrazole nitrogen at position 1 is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

- Reaction conditions: room temperature to 50°C, for 12–24 hours.

3,5-Difluorobenzoyl chloride + malonic acid derivative → 3,5-difluorophenyl-1,3-dicarbonyl

→ + methylhydrazine → cyclization → N-methylation → this compound

Alternative Route: Direct Condensation of Hydrazines with 1,3-Dicarbonyls

Some literature reports the direct synthesis of pyrazoles via the condensation of hydrazines with 1,3-dicarbonyl compounds bearing the phenyl substituents, followed by methylation.

Data Table Summarizing Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | 3,5-Difluorobenzoyl chloride + malonic acid derivative | Ethanol/DMF | Reflux (~85°C) | 4–6 hrs | Variable | Formation of 3,5-difluorophenyl-1,3-dicarbonyl |

| 2 | Methylhydrazine hydrate | Ethanol/DMF | Reflux (~85°C) | 4–6 hrs | Moderate | Cyclization to pyrazole core |

| 3 | Methyl iodide or dimethyl sulfate | Acetone/DMF | Room temp to 50°C | 12–24 hrs | Good | N-methylation at N-1 position |

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions, particularly at the fluorine positions, using nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is a chemical compound with a pyrazole ring substituted with a 3,5-difluorophenyl group and a methyl group, making it a candidate for research in medicinal chemistry and material science.

Scientific Research Applications

This compound has applications in several scientific fields:

- Medicinal Chemistry The compound is studied as a pharmacophore in drug design, particularly for its ability to interact with biological targets. Pyrazole derivatives, in general, are a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of the pyrazole nucleus can be found in drugs with diverse therapeutic activities .

- Material Science Its unique structural properties make it a candidate for developing advanced materials with specific electronic or optical properties.

- Biological Research The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.

- Industrial Applications It is explored for use in the synthesis of agrochemicals and other industrially relevant compounds.

Research indicates that this compound possesses biological activities, particularly in cancer research. The compound has been shown to inhibit specific enzymes, which can lead to apoptosis in cancer cells by activating caspase pathways and interacts with various receptors, influencing cellular signaling pathways that are crucial for cell survival and proliferation.

Similar Compounds

Similar compounds include:

- 1-(2,5-Difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones These compounds share the difluorophenyl group and exhibit similar biological activities.

- N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide This compound also features a difluorophenyl group and is studied for its anticancer properties.

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Mechanism of Action

The mechanism of action of N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and cleaving PARP, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is compared below with structurally related pyrazole derivatives from recent studies. Key differences in substituents, molecular weight, and functional groups are highlighted.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations:

Structural Variations :

- Substituent Diversity : Unlike the carboxamide or sulfonamide groups in analogs (e.g., 6b, 4h), the target compound features a primary amine, enabling distinct hydrogen-bonding interactions .

- Fluorine Positioning : While the target compound has fluorine at the 3,5-positions of the phenyl ring, the patent compound () includes a 2,4-difluorobenzoyl group, which may alter steric and electronic interactions .

Functional Group Impact :

- Amine vs. Carboxamide : The primary amine in the target compound may confer stronger basicity compared to carboxamides, influencing pH-dependent solubility and binding to acidic residues in biological targets.

- Fluorine Effects : Fluorine atoms in all compounds improve metabolic resistance, but their positions (e.g., para in 4h vs. meta in the target) modulate electronic effects on the aromatic ring .

Synthetic Routes :

- The target compound’s synthesis likely involves direct amination of the pyrazole core, whereas analogs like 6b and 5i require multi-step coupling of carboxamide precursors .

Research Implications and Gaps

- Biological Activity : While analogs like 5e and 5i demonstrate CNS or antimicrobial activity , the target compound’s amine group positions it for unexplored applications in kinase or GPCR modulation.

- Data Limitations : Direct pharmacological data for this compound are absent in the evidence, necessitating further experimental validation of its bioactivity.

Biological Activity

N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is a compound that has gained attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Starting Material : The synthesis begins with 3,5-difluoroaniline.

- Formation of Pyrazole Ring : The aniline undergoes cyclization to form the pyrazole ring.

- Methylation : The final step introduces the methyl group at the 1-position of the pyrazole.

This process can be optimized for industrial production using continuous flow reactors to enhance yield and purity .

This compound exhibits its biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to apoptosis in cancer cells by activating caspase pathways.

- Receptor Binding : It interacts with various receptors, influencing cellular signaling pathways that are crucial for cell survival and proliferation .

Biological Activity and Therapeutic Potential

Research indicates that this compound possesses significant biological activities, particularly in the context of cancer research. Below are some key findings:

Anticancer Activity

A study demonstrated that this compound has potent anticancer properties, inhibiting cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Effect on Cell Viability |

|---|---|---|

| HepG2 (Liver) | 15 | 54.25% |

| HeLa (Cervical) | 20 | 38.44% |

| NCI-H23 (Lung) | 10 | >90% inhibition |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents .

Mechanistic Insights

The mechanism by which this compound induces apoptosis involves:

- Activation of Caspase Pathways : Induction of caspase-3 activation leading to PARP cleavage.

- Inhibition of Tumor Necrosis Factor Alpha (TNFα) : The compound demonstrated inhibition of TNFα release in LPS-stimulated cells, which is critical in inflammatory responses associated with cancer progression .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.